molecular formula C17H14N6O4 B4968640 3,5-dinitro-2-N,6-N-diphenylpyridine-2,4,6-triamine

3,5-dinitro-2-N,6-N-diphenylpyridine-2,4,6-triamine

Cat. No.: B4968640
M. Wt: 366.3 g/mol
InChI Key: UTGGOFIQPVPHMS-UHFFFAOYSA-N
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Description

3,5-dinitro-2-N,6-N-diphenylpyridine-2,4,6-triamine is a complex organic compound with the molecular formula C17H7N11O16 It is known for its unique structure, which includes multiple nitro groups and phenyl rings attached to a pyridine core

Properties

IUPAC Name

3,5-dinitro-2-N,6-N-diphenylpyridine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O4/c18-13-14(22(24)25)16(19-11-7-3-1-4-8-11)21-17(15(13)23(26)27)20-12-9-5-2-6-10-12/h1-10H,(H4,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGGOFIQPVPHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dinitro-2-N,6-N-diphenylpyridine-2,4,6-triamine typically involves the nitration of pyridine derivatives followed by the introduction of phenyl groups. One common method includes the reaction of 2,6-diaminopyridine with nitrobenzene under acidic conditions to form the desired compound. The reaction is usually carried out at elevated temperatures to ensure complete nitration and substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the explosive nature of nitro compounds.

Chemical Reactions Analysis

Types of Reactions

3,5-dinitro-2-N,6-N-diphenylpyridine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form more reactive intermediates.

    Reduction: Reduction of nitro groups can lead to the formation of amines.

    Substitution: The phenyl rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: Electrophilic reagents like halogens or sulfonic acids under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrosonium intermediates.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3,5-dinitro-2-N,6-N-diphenylpyridine-2,4,6-triamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive nitro groups.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dinitro-2-N,6-N-diphenylpyridine-2,4,6-triamine involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. This compound may also interact with DNA or proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

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